molecular formula C9H14N2 B2769005 2,2-Dimethylheptanedinitrile CAS No. 500310-59-8

2,2-Dimethylheptanedinitrile

Cat. No.: B2769005
CAS No.: 500310-59-8
M. Wt: 150.225
InChI Key: VTKLUZXRGCJAAJ-UHFFFAOYSA-N
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Description

2,2-Dimethylheptanedinitrile is an organic compound with the molecular formula C₉H₁₄N₂. It is a nitrile, characterized by the presence of two cyano groups (-CN) attached to a heptane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylheptanedinitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above methods, with a focus on optimizing yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylheptanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile groups can yield primary amines.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano groups under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles and other derivatives.

Scientific Research Applications

2,2-Dimethylheptanedinitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethylheptanedinitrile involves its reactivity as a nitrile. The cyano groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. This reactivity is exploited in synthetic chemistry to create a wide range of products.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylpentanedinitrile
  • 2,2-Dimethylhexanedinitrile
  • 2,2-Dimethyloctanedinitrile

Uniqueness

2,2-Dimethylheptanedinitrile is unique due to its specific chain length and the presence of two cyano groups. This structure imparts distinct reactivity and properties compared to other nitriles with different chain lengths or substitution patterns.

Properties

IUPAC Name

2,2-dimethylheptanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,8-11)6-4-3-5-7-10/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKLUZXRGCJAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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